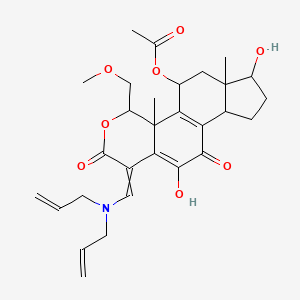
PX-866-17OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PX-866-17OH is an active metabolite of PX-866 . It is a PI3K inhibitor, which means it inhibits the phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It has selectivity for PI3Kα, PI3Kβ, PI3Kɣ, and PI3Kδ, with IC50s of 14, 57, 131, and 148 nM, respectively .
Molecular Structure Analysis
The molecular formula of PX-866-17OH is C29H37NO8 . Its molecular weight is 527.6 . The InChI code is InChI=1S/C29H37NO8/c1-7-11-30 (12-8-2)14-17-23-26 (34)25 (33)22-18-9-10-20 (32)28 (18,4)13-19 (37-16 (3)31)24 (22)29 (23,5)21 (15-36-6)38-27 (17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,20-,21+,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
PX-866-17OH is a crystalline solid . It is soluble in DMSO . The λmax values are 249, 316, 405 nm .
Aplicaciones Científicas De Investigación
Dual PI3K and BRAF Inhibition in Advanced BRAF V600–Mutant Solid Tumors : A study evaluated the safety and biomarkers predictive of response to PX-866 in combination with vemurafenib. They found PX-866 to be well-tolerated and associated with partial responses and stable disease in some patients. Intratumoral CD8+ T-cell infiltration increased following PX-866 treatment in some patients, suggesting immune-modulatory effects (Yam et al., 2017).
Inhibition of Cancer Cell Motility and Growth in Three-Dimensional Cultures : This study compared PX-866 and wortmannin, another PI3K inhibitor, in human cancer cell lines. PX-866 was more potent than wortmannin in suppressing growth and inhibiting motility in cancer cells, particularly in three-dimensional tumor models (Howes et al., 2007).
Phase I Trial of PX-866 in Solid Tumors : This clinical trial found PX-866 to exhibit a mild side effect profile and induced stabilization of disease in previously progressing cancer patients. Oral administration of PX-866 provided targeted inhibition even at low doses and maintained this inhibition for an extended period following the last dose (Jimeno et al., 2009).
Activity Against Human Glioblastoma : PX-866 showed potent inhibitory effects on the PI3K/Akt signaling pathway in glioblastoma. It inhibited invasive and angiogenic capabilities of cultured glioblastoma cells and increased median survival time in animal models with intracranial tumors (Koul et al., 2010).
Antitumor Activity and Molecular Pharmacology : PX-866 was found to be a biologically stable inhibitor of phosphoinositide-3-kinase with prolonged inhibition of PI3K signaling in human tumor xenografts. It exhibited single-agent antitumor activity and enhanced the effects of cisplatin and radiation treatment in certain cancer models (Ihle et al., 2004).
Mutations Predicting Antitumor Activity and Resistance : Mutant PI3K and loss of PTEN activity were predictors of sensitivity to PX-866 in tumors with wild-type Ras, whereas oncogenic Ras mutations predicted resistance. Elevated levels of Ras-dependent downstream targets were observed in resistant cell lines (Ihle et al., 2009).
Safety And Hazards
PX-866-17OH is harmful if inhaled, swallowed, or absorbed through the skin . Exposure causes irritation of the skin and eyes . Ingestion may cause elevated liver enzymes (AST/ALT), fatigue, diarrhea, nausea, vomiting, anorexia (decreased appetite) and lymphopenia (reduction of a certain type of white blood cells) .
Direcciones Futuras
Propiedades
IUPAC Name |
[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKVQJOXRFVEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73309142 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

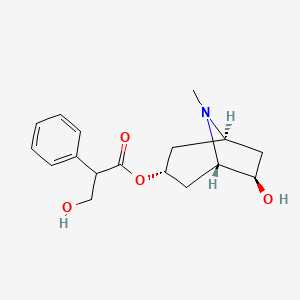
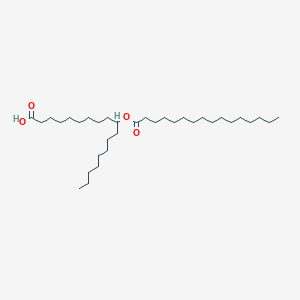
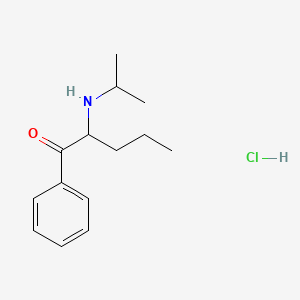
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)
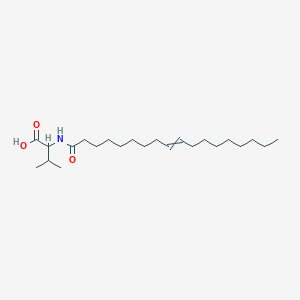
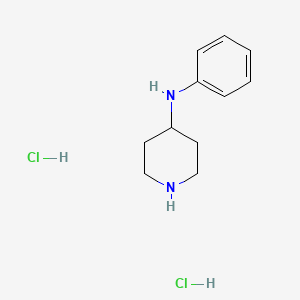
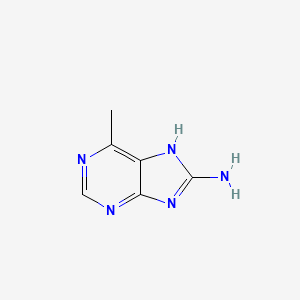
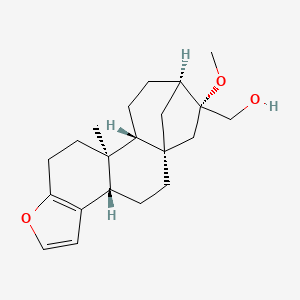
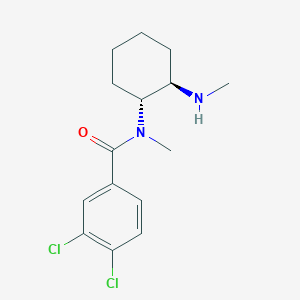
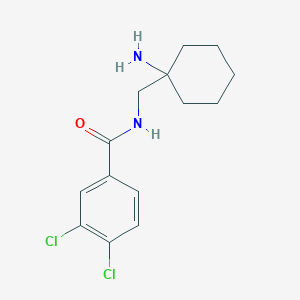
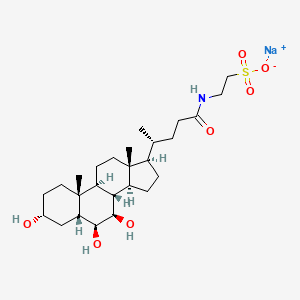
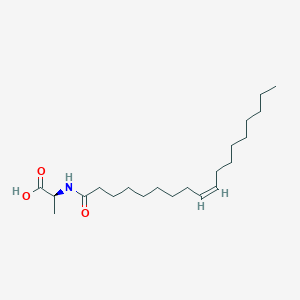
![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)